molecular formula C13H20O B13168835 2-(3-Ethylpentan-3-yl)phenol

2-(3-Ethylpentan-3-yl)phenol

Cat. No.: B13168835
M. Wt: 192.30 g/mol
InChI Key: LCBROVRRYMMFJX-UHFFFAOYSA-N
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Description

2-(3-Ethylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 3-ethylpentan-3-yl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpentan-3-yl)phenol can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, starting with a halogenated benzene derivative, the 3-ethylpentan-3-yl group can be introduced through a Grignard reaction or Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, which is then oxidized to phenol . Specific methods for large-scale production of this compound would follow similar principles but may require optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpentan-3-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide, chromic acid.

    Reduction: Sodium borohydride.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(3-Ethylpentan-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethylpentan-3-yl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethylpentan-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenolic nature combined with the bulky 3-ethylpentan-3-yl group makes it particularly interesting for various applications in research and industry.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(3-ethylpentan-3-yl)phenol

InChI

InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-9-7-8-10-12(11)14/h7-10,14H,4-6H2,1-3H3

InChI Key

LCBROVRRYMMFJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1=CC=CC=C1O

Origin of Product

United States

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